molecular formula C12H24N2O4S B1502240 tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate CAS No. 651056-52-9

tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate

Cat. No.: B1502240
CAS No.: 651056-52-9
M. Wt: 292.4 g/mol
InChI Key: RELACDDSYRYHCJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and an ethanesulfonyl substituent at the 1-position of the piperidine ring. This structure is characteristic of intermediates used in medicinal chemistry, particularly for protecting amine groups during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(1-ethylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-5-19(16,17)14-8-6-10(7-9-14)13-11(15)18-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELACDDSYRYHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676296
Record name tert-Butyl [1-(ethanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651056-52-9
Record name tert-Butyl [1-(ethanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides or amino acids, thereby influencing the overall metabolic flux within the cell.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell.

Biological Activity

tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H24N2O2S
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 287953-38-2
  • Structural Characteristics : The compound features a piperidine ring substituted with an ethanesulfonyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been characterized primarily through its antimicrobial properties. Below are the key findings regarding its biological activity:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125Bactericidal
Enterococcus faecium (VREfm)1.56 - 6.25Bactericidal
Staphylococcus epidermidis3.125 - 12.5Bactericidal
Escherichia coliNo activity-
Pseudomonas aeruginosaNo activity-

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains like MRSA and VREfm .

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. Compounds with similar structures have shown to inhibit protein synthesis and interfere with nucleic acid metabolism, which may also apply to this compound .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on MRSA Inhibition :
    A study evaluated the effectiveness of various carbamate derivatives against MRSA strains, revealing that compounds structurally related to this compound displayed potent inhibitory effects comparable to established antibiotics like vancomycin .
  • Selectivity Against Mammalian Cells :
    In vitro assays indicated that the compound exhibits selectivity for bacterial cells over mammalian cells, suggesting a favorable therapeutic index for further development .
  • Biofilm Formation Inhibition :
    The compound also demonstrated efficacy in inhibiting biofilm formation by Staphylococcus species, which is critical in treating chronic infections associated with medical devices .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with piperidine derivatives containing sulfonyl groups. The process often employs nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile. The resulting compound exhibits favorable solubility and stability characteristics, making it suitable for further biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its interaction with the NLRP3 inflammasome pathway. In vitro studies have demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1 beta (IL-1β), a key mediator in inflammatory responses. This suggests that it may be beneficial in treating inflammatory diseases .

Drug Development

Due to its promising biological activities, this compound is being investigated as a potential candidate for drug development. Its ability to modulate immune responses and combat resistant bacterial infections positions it as a valuable asset in the pharmaceutical industry.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative of this compound was tested in a murine model of colitis, demonstrating significant reduction in disease severity and inflammation markers when administered at doses of 25 mg/kg .
  • Case Study 2 : In vitro assays revealed that compounds based on this structure could effectively inhibit the growth of various resistant bacterial strains at concentrations comparable to traditional antibiotics .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Sulfonyl vs. Acetyl Groups :

    • The ethanesulfonyl and methylsulfonyl analogs exhibit stronger electron-withdrawing effects compared to the acetyl group, which may reduce nucleophilicity at the piperidine nitrogen. This property is critical in reactions where the amine must remain protected until deprotection (e.g., via acidic conditions) .
    • Methylsulfonyl derivatives (e.g., CAS 287953-38-2) are commercially available with high purity (95%), suggesting robust synthetic protocols, whereas the discontinued status of the ethanesulfonyl analog may indicate challenges in scalability or stability .
  • These features are advantageous in CNS drug development . Pyrimidinyl and chloronicotinoyl substituents (e.g., CAS 1353973-16-6) enable hydrogen bonding and π-stacking interactions, making them suitable for targeting enzymes like kinases .
  • Reactive Functional Groups: The propenoyl group in CAS 1221818-65-0 provides a reactive site for conjugate additions, useful in synthesizing covalent inhibitors or polymerizable intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate can be logically divided into two main steps:

  • Step 1: Introduction of the ethanesulfonyl group onto the piperidine nitrogen.
  • Step 2: Protection of the piperidin-4-yl amine with a tert-butyl carbamate group.

This approach is consistent with sulfonamide and carbamate synthesis protocols commonly employed in medicinal chemistry.

Preparation of the Piperidin-1-ethanesulfonyl Intermediate

The key intermediate, 1-(ethanesulfonyl)piperidine, is typically prepared by reacting piperidine or a piperidine derivative with ethanesulfonyl chloride under basic conditions.

  • Reaction Conditions:

    • Reagents: Piperidine (or N-substituted piperidine), ethanesulfonyl chloride
    • Base: Triethylamine or another suitable organic base to capture HCl
    • Solvent: Aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (ACN)
    • Temperature: 0 °C to room temperature to control reaction rate and selectivity
  • Mechanism:

    • The nucleophilic nitrogen of piperidine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
  • Yields: Sulfonamide formation typically proceeds with moderate to high yields (57-85%) as reported for similar sulfonamide syntheses involving piperidine derivatives.

Protection of the Piperidin-4-yl Amine as tert-Butyl Carbamate

The 4-position amine on the piperidine ring is protected as a tert-butyl carbamate (Boc) to afford this compound.

  • Common Methods:

    • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
    • Alternatively, carbamates can be prepared by reacting the amine with 4-nitrophenyl chloroformate followed by alcoholysis, but the direct Boc protection is more straightforward for piperidin-4-yl amines.
  • Reaction Conditions:

    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Time: Several hours to overnight
  • Yields: Boc protection generally proceeds in high yields (75-88%) under mild conditions.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 Piperidine derivative (e.g., 4-aminopiperidine) Ethanessulfonyl chloride, triethylamine, CH2Cl2, 0 °C to RT 1-(ethanesulfonyl)piperidin-4-amine intermediate 57-85%
2 1-(ethanesulfonyl)piperidin-4-amine Di-tert-butyl dicarbonate (Boc2O), base, CH2Cl2, 0 °C to RT This compound 75-88%

Detailed Research Findings and Related Synthetic Insights

  • Sulfonamide synthesis by coupling amines with sulfonyl chlorides is a well-established method, with yields influenced by steric and electronic factors of the amine and sulfonyl chloride.

  • Carbamate protection using Boc2O is a standard protecting group strategy for amines, providing stability during subsequent synthetic steps and facile removal under acidic conditions.

  • In related research on sulfonamide-carbamate compounds, coupling of piperidin-4-yl amines with sulfonyl chlorides followed by Boc protection or vice versa has been optimized to maximize yields and purity.

  • Alternative synthetic routes may involve first protecting the piperidin-4-yl amine with Boc, then introducing the ethanesulfonyl group on the nitrogen, depending on the stability and reactivity of intermediates.

Notes on Purification and Characterization

  • Purification is typically achieved by column chromatography or recrystallization.

  • Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

  • The compound's molecular formula is C12H24N2O4S with a molecular weight of 292.40 g/mol.

Q & A

Q. What strategies mitigate stereochemical complications during piperidine ring functionalization?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine substitution.
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate
Reactant of Route 2
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tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate

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